(-)-Menthofuran

Insecticide development Essential oil toxicology Metabolic activation

(-)-Menthofuran is a monoterpenoid furan compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is a naturally occurring stereoisomer found in various essential oils, most notably as an "undesirable" component in peppermint (Mentha × piperita) essential oil.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 80183-38-6
Cat. No. B1240581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthofuran
CAS80183-38-6
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)OC=C2C
InChIInChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
InChIKeyYGWKXXYGDYYFJU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthofuran (CAS 80183-38-6): Chemical Identity and Baseline Characteristics for Scientific Procurement


(-)-Menthofuran is a monoterpenoid furan compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. It is a naturally occurring stereoisomer found in various essential oils, most notably as an "undesirable" component in peppermint (Mentha × piperita) essential oil [2]. The compound is structurally characterized as (6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran and is biosynthetically derived from (+)-pulegone via cytochrome P450-mediated oxidation [3].

CYP CYP2A6 mechanism-based inactivation studies
Oil Mint essential oil off-flavor marker analysis
Insect Fumigant toxicity screening in insect models
Hepatotox Furan epoxide bioactivation & hepatotoxicity pathway research

Why (-)-Menthofuran Cannot Be Substituted with Other Mint Monoterpenes: Key Differentiation Rationale for Procurement


(-)-Menthofuran cannot be simply substituted with its biosynthetic precursor (+)-pulegone, nor with structurally related monoterpenes like (-)-menthone, due to profound differences in toxicological profile, enzyme interaction, and metabolic fate. While pulegone serves as a precursor, (-)-menthofuran itself is a distinct proximate hepatotoxin with its own unique metabolic activation pathway involving the formation of a reactive furan epoxide intermediate [1]. Furthermore, unlike pulegone, (-)-menthofuran acts as a potent, mechanism-based inactivator of human CYP2A6, a property that has significant implications for drug metabolism studies [2]. In insecticidal applications, (-)-menthofuran exhibits a markedly lower LC50 than its precursors, demonstrating that the metabolically activated product possesses enhanced toxicity [3].

Pulegone may shift toxicity profile
Pulegone lacks CYP2A6 mechanism-based inactivation and shows universal hepatocyte toxicity, altering metabolic study endpoints.
Menthone lacks furan activation pathway
Menthone does not form a reactive furan epoxide, so cannot model menthofuran-specific bioactivation or off-flavor pathways.
Toxicity endpoint context may differ
Reported fumigant LC50 and inter-individual hepatotoxicity responses are compound-specific; precursor data may not transfer.

(-)-Menthofuran: Quantitative Evidence Guide for Scientific Selection vs. Comparators


(-)-Menthofuran Exhibits 5.7-Fold Greater Fumigant Toxicity in House Fly Model Compared to Its Precursor Pulegone

In a fumigation assay using Musca domestica (house fly), the metabolically activated product (-)-menthofuran demonstrated significantly higher acute toxicity than its precursor compounds. The LC50 of (-)-menthofuran was 0.3 mg/dm³, representing a 5.7-fold increase in potency compared to (4R)(+)-pulegone (LC50 = 1.7 mg/dm³) and a 6.3-fold increase compared to menthone (LC50 = 1.9 mg/dm³) [1]. This indicates that (-)-menthofuran is the primary active toxicant formed via P450-mediated oxidation.

Fumigant Toxicity
Head-to-head
Target LC50: 0.3 mg/dm³
5.7-fold lower vs pulegone (1.7)
6.3-fold lower vs menthone (1.9)
Reported fumigant toxicity endpoint context
House fly assay; air concentration LC50
Insecticide development Essential oil toxicology Metabolic activation

(-)-Menthofuran Demonstrates Significantly Lower Cytotoxicity in Human Liver Slices Compared to Pulegone

In human precision-cut liver slice assays from five donors, R-(+)-pulegone (PUL) was universally toxic with a half-maximal effective concentration (EC50) of 4.0 µg/mg tissue. In contrast, R-(+)-menthofuran (MF) induced toxicity in only two of the five liver samples, and acetaminophen (APAP) in three [1]. This inter-individual variability underscores that (-)-menthofuran is markedly less hepatotoxic than its precursor pulegone in human ex vivo tissue.

Hepatocyte Toxicity
Head-to-head
Toxic in 2/5 donors
vs pulegone 5/5, APAP 3/5
Donor-dependent cytotoxicity profile
Human precision-cut liver slices; viability assay
Hepatotoxicity In vitro toxicology Drug safety assessment

(-)-Menthofuran Is a Potent Mechanism-Based Inactivator of Human CYP2A6, a Property Not Shared by Pulegone

While both R-(+)-pulegone and R-(+)-menthofuran are metabolized by human liver cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP2C19), only R-(+)-menthofuran acts as a potent, mechanism-based inactivator of CYP2A6 [1]. This specific interaction leads to irreversible enzyme inactivation, which can significantly alter the metabolism of co-administered xenobiotics and drugs that are CYP2A6 substrates, such as coumarin and nicotine.

CYP2A6 Inactivation
Head-to-head
Mechanism-based inactivator
Pulegone: no inactivation
Unique CYP2A6 tool compound context
Expressed human P450 assays
Drug metabolism Cytochrome P450 Enzyme inhibition

(-)-Menthofuran Is the Direct Target for Genetic Manipulation to Reduce 'Off-Flavor' in Peppermint Essential Oil

(+)-Menthofuran is an undesirable component in peppermint essential oil, contributing to off-flavor and off-color during storage [1]. Transgenic peppermint plants engineered with an antisense version of the menthofuran synthase cDNA produced less than half the amount of this undesirable monoterpene compared to wild-type plants under both unstressed and stressed growth conditions [1]. This demonstrates that (-)-menthofuran itself is the direct molecular target for quality improvement, not its precursor pulegone.

Oil Off-Flavor Marker
Class-level
>50% reduction in transgenic mint vs wild-type
Supports essential oil quality engineering studies
Antisense menthofuran synthase; data to verify
Metabolic engineering Plant biotechnology Essential oil quality

(-)-Menthofuran: Prioritized Research and Industrial Application Scenarios


Investigating Hepatic Metabolism and CYP450-Mediated Bioactivation

(-)-Menthofuran is the optimal compound for studies focused on the metabolic activation of furan-containing terpenes and their subsequent hepatotoxicity. Its role as a proximate hepatotoxin of pulegone, coupled with its unique ability to act as a mechanism-based inactivator of CYP2A6, makes it essential for dissecting the molecular events leading to liver injury. It can be used in vitro with human liver microsomes or hepatocytes to study furan epoxide formation and enzyme inactivation kinetics [1].

Metabolic Engineering and Quality Control in Mint Essential Oil Production

In agricultural biotechnology and flavor chemistry, (-)-menthofuran serves as a critical analytical standard. It is the key marker of undesirable off-flavors in peppermint oil. Its quantification is necessary to validate the success of genetic engineering strategies, such as antisense suppression of menthofuran synthase, which aims to reduce (-)-menthofuran content by more than 50% to improve oil quality [2].

Development of Novel Bioinsecticides and Pesticide Synergists

Due to its demonstrated high fumigant toxicity (LC50 = 0.3 mg/dm³) against Musca domestica, (-)-menthofuran is a valuable lead compound for entomology research. It can be used to study the structure-activity relationships of monoterpene furans as potential insecticides. Furthermore, its formation via insect P450 enzymes can be exploited to design pro-insecticides or synergists that target resistant pest populations [3].

Drug-Drug Interaction and ADME-Tox Screening

In preclinical drug development, (-)-menthofuran is a potent and specific tool for assessing CYP2A6-mediated drug interactions. It can be included in panels of CYP inhibitors during in vitro ADME studies to evaluate whether a new chemical entity's metabolism is dependent on CYP2A6. Its irreversible inactivation of this enzyme provides a stringent model for assessing potential drug-drug interaction risks [1].

Application
Selection Property
Validation Focus
Hepatic metabolism & bioactivation studies
CYP2A6 inactivation profile
Furan epoxide bioactivation pathway
Mint essential oil quality research
Menthofuran content as off-flavor marker
Transgenic strain analysis & oil profiling
Entomology bioinsecticide screening
Fumigant toxicity endpoint context
LC50 comparison in insect models
ADME-Tox drug interaction screening
CYP2A6 inhibitor panel tool
CYP2A6 substrate interaction review

Technical Documentation Hub

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37 linked technical documents
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